molecular formula C14H11FO3 B594217 5-Fluoro-3-(3-methoxyphenyl)benzoic acid CAS No. 1261889-81-9

5-Fluoro-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B594217
CAS No.: 1261889-81-9
M. Wt: 246.237
InChI Key: YGIKXZKHSFRBCK-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Fluorinated Organic Compounds Research

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry and materials science. The carboxylic acid group is a key feature in the biochemistry of living organisms and a crucial component in drug design, enhancing the hydrophilicity and polarity of molecules, which can influence their bioavailability. abcr.com Biphenyl-derived carboxylic acids, in particular, are recognized as important pharmacophores found in a variety of commercial drugs. abcr.com

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery. Fluorine's unique properties, such as its high electronegativity and relatively small size, can significantly alter the physicochemical and biological characteristics of a molecule. This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability. bldpharm.com Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals.

5-Fluoro-3-(3-methoxyphenyl)benzoic acid is a member of the biphenyl (B1667301) carboxylic acid family, a class of compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of both a fluorine atom and a methoxy (B1213986) group on the biphenyl scaffold of this particular benzoic acid derivative suggests a potential for nuanced biological interactions and makes it a compelling candidate for further study.

Significance of this compound as a Chemical Probe or Lead Structure

While specific, in-depth research singling out this compound is still emerging, its structural motifs suggest its potential as a valuable chemical probe or lead structure in drug discovery. A chemical probe is a small molecule used to study biological systems, while a lead structure is a starting point for the design of new drugs.

The utility of fluorinated benzoic acid derivatives as building blocks in the synthesis of active pharmaceutical ingredients (APIs) is well-established. cymitquimica.com They can be readily attached to molecular scaffolds through various chemical reactions. cymitquimica.com Given this, this compound could serve as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, related fluorinated and methoxy-substituted benzoic acid derivatives are used in the development of inhibitors for various enzymes and as precursors for compounds with anticancer and antiviral activities. biomart.cn

The biphenyl core of the molecule is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility makes compounds containing this scaffold, such as this compound, attractive for screening against a wide range of biological targets to identify new therapeutic agents.

Overview of Research Directions and Open Questions for this compound

The full research potential of this compound is yet to be unlocked, presenting a range of open questions and future research directions. A primary area for investigation would be the comprehensive biological screening of this compound to identify any potential therapeutic activities. Its structural similarity to known bioactive molecules suggests that it could be a candidate for development as an anti-inflammatory, antimicrobial, or anticancer agent.

Further research is needed to fully characterize its pharmacological profile. Structure-activity relationship (SAR) studies, where the structure of the molecule is systematically modified to understand its effect on biological activity, would be a critical next step. Such studies could involve the synthesis and evaluation of a library of analogs of this compound to optimize its potential therapeutic effects.

Another avenue of research could explore its utility as a building block in the synthesis of novel materials with unique photophysical or electronic properties, a common application for aromatic carboxylic acids. The development of efficient and scalable synthetic routes to this compound would also be a valuable contribution to the field, facilitating its wider use in research. As a relatively underexplored molecule, this compound represents a promising frontier for discovery in both medicinal chemistry and materials science.

Chemical Compound Data

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acidC14H11FO3246.231261889-81-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKXZKHSFRBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689151
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-81-9
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid and Its Analogs

Strategic Retrosynthesis and Identification of Advanced Intermediates for 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid

The synthetic strategy for a complex molecule like this compound begins with retrosynthesis, a technique of deconstructing the target molecule to identify plausible starting materials and key intermediates. The central feature of the target compound is the biaryl linkage—the carbon-carbon single bond connecting the two aromatic rings.

The most logical and widely adopted disconnection strategy for biaryl compounds is breaking the bond between the two aryl rings. youtube.comrsc.org This approach points directly toward a cross-coupling reaction as the final bond-forming step. Specifically, the Suzuki-Miyaura coupling reaction is a powerful and versatile method for this purpose. numberanalytics.comnih.govnih.gov

This retrosynthetic analysis identifies two critical advanced intermediates:

An electrophilic partner: A halogenated fluorobenzoic acid derivative. The most common precursors are 3-bromo-5-fluorobenzoic acid or 3-iodo-5-fluorobenzoic acid , where the halogen provides a reactive site for the coupling reaction.

A nucleophilic partner: An organoboron reagent. (3-methoxyphenyl)boronic acid is the standard choice, providing the second aryl ring. harvard.eduorganic-chemistry.org

The convergence of these two intermediates via a palladium-catalyzed cross-coupling reaction represents the most efficient and strategic pathway to the final product.

Multi-Step Organic Synthesis Pathways for this compound

The foremost multi-step organic synthesis pathway for this compound is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comharvard.edu This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.govorganic-chemistry.org The general transformation for this specific compound involves reacting 3-bromo-5-fluorobenzoic acid with 3-methoxyphenylboronic acid.

The synthesis of the required precursors is also a critical consideration. For instance, 3-bromo-5-fluorobenzoic acid can be prepared from commercially available starting materials through standard aromatic substitution reactions. Similarly, 3-methoxyphenylboronic acid is a readily available reagent.

Detailed Reaction Mechanisms and Mechanistic Interpretations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-5-fluorobenzoic acid). This step forms a Pd(II) intermediate. harvard.edu

Transmetalation : The organoboron reagent (3-methoxyphenylboronic acid) must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. harvard.eduorganic-chemistry.org This activated species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product, this compound. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comharvard.edu

The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, with each component playing a crucial role in the success of the catalytic cycle.

Catalytic Systems and Ligands Employed in this compound Synthesis

The success of the Suzuki-Miyaura coupling heavily relies on the selection of an appropriate catalytic system. While various palladium sources can be used, the choice of ligand is often the most critical factor influencing reaction efficiency, scope, and the ability to couple challenging substrates. acs.orgnih.gov

Palladium Sources : Common catalyst precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes (precatalysts). harvard.eduorganic-chemistry.orgacs.org

Ligands : Bulky, electron-rich phosphine (B1218219) ligands are particularly effective as they promote the oxidative addition and reductive elimination steps. acs.orgnih.gov These ligands stabilize the palladium center and facilitate the coupling of even sterically hindered or electron-rich/poor substrates. N-Heterocyclic Carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations. harvard.edu

Below is a table summarizing representative catalytic systems often employed in Suzuki-Miyaura reactions.

Catalyst/PrecatalystLigandTypical Substrates/ConditionsReference(s)
Pd(OAc)₂SPhosHighly active for a broad range of aryl/heteroaryl chlorides and bromides, often at room temperature. acs.org
Pd₂(dba)₃P(t-Bu)₃Effective for coupling aryl chlorides and bromides with arylboronic acids at room temperature. organic-chemistry.org
Pd(OAc)₂PCy₃Suitable for a diverse array of aryl and vinyl triflates. organic-chemistry.org
PdCl₂(dppf)(dppf)A classic, robust system for a wide variety of aryl halides and boronic acids. nih.gov
XPhos Pd G2/G3XPhosSecond- and third-generation precatalysts offering high activity and stability for challenging couplings. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places increasing emphasis on sustainability and "green" principles. The synthesis of this compound can be optimized to align with these principles in several ways:

Catalysis : The use of a catalyst, such as palladium, in small quantities is inherently greener than using stoichiometric reagents. researchgate.net High-turnover catalysts that can be used at very low loadings (low ppm levels) are particularly desirable.

Atom Economy : While cross-coupling reactions are powerful, their atom economy can be moderate due to the use of boronic acids and bases, which generate stoichiometric byproducts. youtube.com Developing catalytic cycles that minimize waste is an ongoing area of research.

Safer Solvents : Many Suzuki-Miyaura reactions can be performed in greener solvents, such as water, ethanol, or mixtures of water and organic solvents, reducing the reliance on hazardous and volatile organic compounds. harvard.eduyoutube.com

Energy Efficiency : Methodologies that proceed efficiently at room temperature reduce energy consumption. organic-chemistry.org Furthermore, techniques like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. nih.govrsc.org

Renewable Feedstocks : While not yet standard for this specific compound, a broader green chemistry goal involves synthesizing chemical feedstocks from renewable resources, such as using glucose to produce precursors instead of petroleum-derived benzene. youtube.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

While this compound itself is not chiral, the synthesis of its derivatives can involve significant stereochemical and regiochemical challenges.

Regioselectivity : The synthesis of the parent compound is inherently regioselective, dictated by the placement of the functional groups on the starting materials (e.g., a halogen at C3 of the fluorobenzoic acid and the boronic acid at C3 of anisole). For more complex derivatives, directing groups may be employed to control the position of further functionalization. Ligand-controlled regiodivergent coupling is an advanced strategy that allows selective formation of one regioisomer over another by simply changing the ligand. nih.gov

Stereoselectivity : For biaryl compounds, the most relevant form of stereoisomerism is atropisomerism. nih.govrsc.org This axial chirality arises from hindered rotation around the single bond connecting the two aryl rings, which typically requires at least three bulky substituents in the ortho-positions. acs.org To synthesize such chiral derivatives of this compound enantioselectively, an asymmetric Suzuki-Miyaura coupling is employed. This is achieved by using a chiral, non-racemic phosphine ligand (e.g., KenPhos, BINAP) in conjunction with the palladium catalyst. nih.govacs.org The chiral ligand creates a chiral environment around the metal center, influencing the reductive elimination step to produce one enantiomer of the axially chiral biaryl in excess. nih.gov

High-Throughput and Automated Synthesis Techniques Applied to this compound Library Generation

In fields like drug discovery and materials science, it is often necessary to synthesize not just a single compound, but a large library of related analogs for screening. vapourtec.comnih.gov High-throughput (HTS) and automated synthesis techniques are essential for this purpose. protheragen.ai

The synthetic route to this compound is highly amenable to these technologies. A library of derivatives can be rapidly generated by reacting a common intermediate, such as 3-bromo-5-fluorobenzoic acid, with a diverse array of commercially available or custom-synthesized arylboronic acids.

Automated Synthesis Platforms : Modern automated synthesizers can perform entire reaction sequences, including reagent dispensing, heating, cooling, and even work-up and purification. protheragen.aisigmaaldrich.com These systems use pre-packaged reagent cartridges and can run multiple reactions in parallel, significantly accelerating the synthesis of a compound library. sigmaaldrich.com

Flow Chemistry : Continuous flow reactors offer excellent control over reaction parameters like temperature, pressure, and reaction time. acs.org They are particularly well-suited for library synthesis as they can be fully automated to perform sequential, multi-step reactions without the need to isolate intermediates, leading to a highly efficient workflow for generating diverse molecular systems. vapourtec.comacs.org

The table below contrasts conventional synthesis with automated techniques for library generation.

FeatureConventional Synthesis (Manual)Automated/High-Throughput SynthesisReference(s)
Scale Single compound or small batchesLarge libraries (dozens to hundreds of compounds) vapourtec.com, protheragen.ai
Speed Slow, sequential, labor-intensiveRapid, parallel or continuous flow processing acs.org, sigmaaldrich.com
Reproducibility Prone to human error and variabilityHigh reproducibility and consistency protheragen.ai
Process Manual reagent addition, work-up, and purificationAutomated reagent handling, reaction, purification, and analysis sigmaaldrich.com
Application Proof-of-concept, scale-upLead discovery, structure-activity relationship (SAR) studies nih.gov

By leveraging these advanced technologies, researchers can efficiently explore the chemical space around the this compound scaffold to identify molecules with desired properties.

Purification and Characterization Methodologies for Synthetic this compound (Excluding basic compound identification data)

The purification and detailed characterization of synthetic this compound are crucial to ensure its purity and to elucidate its precise chemical structure. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification Methodologies

Crude this compound obtained from synthesis typically requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification strategies include recrystallization and chromatography. google.comresearchgate.net

Purification MethodDescriptionKey Parameters
Recrystallization This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.govSolvent selection (e.g., ethanol/water, toluene), cooling rate, and final temperature.
Column Chromatography This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. researchgate.net It is effective for separating compounds with different polarities.Stationary phase (e.g., silica gel), eluent system (e.g., hexane/ethyl acetate gradient).
Preparative High-Performance Liquid Chromatography (Prep-HPLC) For achieving very high purity, preparative HPLC can be employed. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, allowing for fine separation of components. rsc.orgColumn type (e.g., reversed-phase C18), mobile phase composition (e.g., acetonitrile/water with a modifier like trifluoroacetic acid), and flow rate.

Characterization Methodologies

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H and ¹³C NMR : These techniques provide information about the hydrogen and carbon framework of the molecule.

¹⁹F NMR : Due to the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for characterization. The chemical shift and coupling constants in the ¹⁹F NMR spectrum provide unique information about the electronic environment of the fluorine atom. nih.gov For fluorinated aromatic compounds, the ¹⁹F chemical shifts are sensitive to the nature and position of other substituents. libretexts.org

2D NMR Techniques : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between different atoms within the molecule, providing a complete structural assignment. libretexts.org

Mass Spectrometry (MS) :

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. For carboxylic acids, common fragmentation pathways include the loss of -OH (17 amu) and -COOH (45 amu) groups. nih.gov The fragmentation of the biphenyl (B1667301) structure can also be observed. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of carboxylic acids, which can produce abundant [M-H]⁻ ions in negative ion mode. cymitquimica.com

Fourier-Transform Infrared (FTIR) Spectroscopy :

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.

C-O stretching vibrations.

C-F stretching vibrations.

Aromatic C-H and C=C stretching and bending vibrations.

A summary of the characterization data is presented in the table below:

TechniqueExpected Observations for this compound
¹⁹F NMR A single resonance with coupling to neighboring protons. The chemical shift will be indicative of the fluorine's position on the aromatic ring. nih.gov
Mass Spectrometry (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 245.07.
FTIR Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C-O stretch, C-F stretch, and aromatic C-H and C=C bands.

Molecular and Cellular Mechanisms of Action of 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Preclinical Focus

Target Identification and Validation for 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid

Receptor Binding and Allosteric Modulation Studies

There is currently no publicly available data from receptor binding assays or allosteric modulation studies for this compound. Such studies are crucial for identifying the primary protein targets through which a compound may exert its effects. The affinity (often measured as Kᵢ or Kᴅ) and efficacy of the compound at various receptors remain undetermined.

Enzyme Inhibition Kinetics and Substrate Specificity of this compound

Information regarding the inhibitory effects of this compound on specific enzymes is not available. Key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been reported. Furthermore, studies to determine the substrate specificity of any potential enzymatic inhibition are also absent from the scientific literature.

Investigation of Intracellular Signaling Cascades Modulated by this compound

There are no published studies that have investigated the effects of this compound on intracellular signaling pathways. Research is needed to determine if this compound modulates key signaling cascades, such as those involving MAP kinases, PI3K/Akt, or other critical cellular signaling nodes.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

No transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) analyses have been reported for cells treated with this compound. These large-scale analyses are essential for obtaining a global view of the cellular changes in gene expression and protein levels induced by the compound, which can provide significant insights into its mechanism of action.

Cellular Uptake, Efflux, and Intracellular Distribution Dynamics of this compound

The dynamics of how this compound enters and exits cells, as well as its distribution within subcellular compartments, have not been characterized. Studies involving cellular uptake and efflux transporters, which are often critical for the bioavailability and efficacy of small molecules, are not available. nih.gov For instance, related research on other compounds has shown that transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) can play a significant role in cellular disposition. nih.gov

Exploration of this compound Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There is no direct evidence or published research exploring the potential interactions of this compound with biological macromolecules such as DNA, RNA, or lipids. While the fluorine atom in its structure could potentially participate in various non-covalent interactions, specific studies to confirm and characterize such interactions are lacking.

Preclinical Pharmacological Evaluation and Efficacy Studies of 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Non Human, Non Safety

In Vitro Pharmacological Profiling of 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid

No publicly available studies detailing the dose-response relationships or the efficacy of this compound in any cellular models were identified.

There is no information available from specificity or selectivity assays to define the biological targets of this compound.

In Vivo Efficacy Assessment of this compound in Disease Models (Non-Human Animal Models)

No in vivo studies using animal models to assess the efficacy of this compound have been published.

There are no identified pharmacodynamic biomarkers to assess the biological effects of this compound in vivo.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of this compound in Preclinical Species (Excluding human metabolism/safety)

No preclinical ADME data for this compound in any animal species have been reported in the searched literature.

Metabolic Pathways and Metabolite Identification of this compound in Animals

There is no available data from in vivo or in vitro studies that characterizes the metabolic fate of this compound in any animal species. Consequently, its primary metabolic pathways, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been elucidated. Furthermore, no metabolites of this compound have been identified or quantified in preclinical studies.

Bioavailability and Tissue Distribution in Preclinical Models

Information regarding the bioavailability of this compound following administration in any preclinical model is not present in the available literature. Similarly, there are no published studies detailing the tissue distribution patterns of this compound in animals, which would describe its absorption into the bloodstream and subsequent dissemination to various organs and tissues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Analogs

Systematic Design and Synthesis of 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid Derivatives

The systematic design of analogs of this compound is centered on modifying three key regions: the benzoic acid ring, the second phenyl ring, and the linking bond. The primary synthetic strategy to access the core biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for creating carbon-carbon bonds between an aryl halide and an arylboronic acid.

For the synthesis of the parent compound, a typical approach would involve the coupling of 3-bromo-5-fluorobenzoic acid with 3-methoxyphenylboronic acid. To generate a library of derivatives, various substituted arylboronic acids and substituted halobenzoic acids can be employed. The carboxylic acid group is a common feature in many biologically active molecules and can be converted into esters or amides to explore further interactions with target proteins. ossila.com For instance, the carboxylic acid can be converted to an acyl chloride, which can then react with various nucleophiles. ossila.com

The design process often involves:

Modification of the Benzoic Acid Ring: Altering the position or number of fluorine atoms, or replacing fluorine with other halogens (Cl, Br) or small alkyl groups to modulate electronic properties and binding interactions.

Modification of the Methoxy-Substituted Phenyl Ring: The methoxy (B1213986) group's position can be shifted (e.g., to the ortho- or para-position), or it can be replaced with other functional groups like hydroxyl, trifluoromethyl, or cyano groups to alter lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to various esters or amides can influence cell permeability and provide additional interaction points within a target's binding site. ossila.com

A representative synthetic scheme for generating a library of analogs is outlined below:

Interactive Data Table: Representative Reactants for Analog Synthesis via Suzuki Coupling Users can sort and filter the table based on the desired substituent.

Benzoic Acid Component (Aryl Halide)Phenylboronic Acid ComponentPotential Resulting Analog
Methyl 3-bromo-5-fluorobenzoate3-Methoxyphenylboronic acidMethyl 5-fluoro-3-(3-methoxyphenyl)benzoate
Methyl 3-bromo-5-chlorobenzoate3-Methoxyphenylboronic acidMethyl 5-chloro-3-(3-methoxyphenyl)benzoate
Methyl 3-bromo-5-fluorobenzoate4-Methoxyphenylboronic acidMethyl 5-fluoro-3-(4-methoxyphenyl)benzoate
Methyl 3-bromo-5-fluorobenzoate3-Hydroxyphenylboronic acidMethyl 5-fluoro-3-(3-hydroxyphenyl)benzoate
Methyl 3-bromo-5-fluorobenzoate3-(Trifluoromethyl)phenylboronic acidMethyl 5-fluoro-3-(3-(trifluoromethyl)phenyl)benzoate

Following the coupling reaction, hydrolysis of the methyl ester yields the final carboxylic acid derivative.

Correlating Structural Modifications with Biological Activity and Target Affinity of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound like this compound. These studies systematically alter the molecule's structure and measure the resulting impact on biological activity. nih.gov The goal is to identify which parts of the molecule are essential for its desired effect (the pharmacophore) and which can be modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

For this class of compounds, SAR exploration would focus on:

The Carboxylic Acid Group: This group is often critical for activity, typically forming a key ionic or hydrogen bond interaction with a positively charged residue (like arginine or lysine) or a polar residue in the target protein's active site. Converting it to an ester or amide usually leads to a significant drop in activity unless the group is a prodrug designed to be hydrolyzed in vivo.

The Fluoro Substituent: Fluorine's high electronegativity can alter the acidity of the carboxylic acid and influence the electronic nature of the phenyl ring, potentially enhancing binding interactions. nih.gov Its small size means it can often be substituted for hydrogen without causing steric clashes. Furthermore, replacing a hydrogen atom with fluorine at a site of metabolism can block oxidative degradation, thereby increasing the compound's half-life. ossila.com

The Methoxy Group: This group primarily contributes to the compound's lipophilicity and can form specific hydrophobic interactions within the binding pocket. Its replacement with a hydroxyl group could introduce a new hydrogen bond donor/acceptor site, potentially increasing affinity if the target has a corresponding feature.

Interactive Data Table: Hypothetical SAR Findings for Analogs This table illustrates potential outcomes based on general medicinal chemistry principles. Users can sort by modification type or predicted activity change.

Analog Modification (Relative to Parent Compound)Rationale for ModificationPredicted Impact on Activity
Move fluoro group from position 5 to 2Probe electronic and steric effects at ortho positionLikely decrease due to steric hindrance, altering ring conformation
Replace 5-fluoro with 5-chloroIncrease lipophilicity and sizeVariable; may increase or decrease depending on binding pocket size
Replace 3'-methoxy with 3'-hydroxylIntroduce H-bond donor/acceptorPotentially increase affinity if a partner residue is nearby
Replace 3'-methoxy with 3'-trifluoromethylIncrease lipophilicity and electronic withdrawalMay improve metabolic stability and binding through new interactions ossila.com
Convert carboxylic acid to methyl esterRemove key ionic/H-bond interaction siteSignificant decrease in in vitro activity

Computational Chemistry and Cheminformatics Approaches to SAR/SPR Elucidation

To accelerate the drug discovery process and gain deeper insight into SAR, computational methods are widely employed. These in silico techniques can predict the properties and activities of designed molecules before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be performed. nih.gov

The process involves:

Data Set Preparation: A training set of synthesized analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Alignment: All molecules in the training set are aligned in 3D space based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bonding potential (for CoMSIA) are calculated for each molecule.

Model Generation: Statistical methods are used to generate a predictive model that correlates the variations in these fields/properties with the observed biological activities. nih.gov

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. This provides a clear visual guide for designing new, more potent analogs.

Data Table: Key Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorsInformation Provided
StericMolar Volume, Surface AreaDefines the size and shape requirements of the binding pocket
ElectronicDipole Moment, Partial ChargesDescribes the electronic interactions (e.g., hydrogen bonds, polar contacts)
HydrophobicLogP, Hydrophobic FieldsIndicates the importance of nonpolar interactions with the target
TopologicalConnectivity IndicesEncodes information about molecular branching and structure

When the 3D structure of the biological target is known, molecular modeling techniques can provide detailed insights into the binding process.

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. nih.gov For analogs of this compound, docking studies can reveal key interactions, such as the carboxylic acid forming a salt bridge with a basic amino acid residue and the phenyl rings fitting into hydrophobic pockets. The docking score provides an estimate of the binding affinity, allowing for the rapid virtual screening of many designed compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of the ligand-protein complex over time. bohrium.com This allows researchers to assess the stability of the docked pose and observe how the protein might change its conformation to accommodate the ligand. MD simulations provide a more realistic view of the binding event. researchgate.net

Free Energy Perturbation (FEP): FEP is a computationally intensive but highly accurate method for calculating the relative binding free energies between two similar ligands. By simulating a non-physical "alchemical" transformation of one analog into another within the binding site, FEP can provide precise predictions of how a small chemical modification will affect binding affinity, guiding lead optimization efforts.

Interactive Data Table: Example Output from a Molecular Docking Study This hypothetical data shows how docking results can rank compounds. Users can sort by docking score or key interactions.

Compound AnalogDocking Score (kcal/mol)Key Predicted Interactions
Parent Compound-8.5Salt bridge with Arg120; H-bond with Tyr250
4'-methoxy analog-8.2Salt bridge with Arg120; altered hydrophobic contact
3'-hydroxyl analog-9.1Salt bridge with Arg120; H-bond with Tyr250; new H-bond with Ser248
5-chloro analog-8.7Salt bridge with Arg120; H-bond with Tyr250; new halogen bond

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal interaction with a specific biological target. nih.gov Based on the structure of this compound and its active analogs, a pharmacophore model can be generated.

This model would likely consist of:

One hydrogen bond acceptor (from the carboxylic acid).

One negative ionizable feature (from the deprotonated carboxylate).

Two aromatic rings.

One hydrophobic feature (representing the methoxy group).

This 3D pharmacophore model can then be used as a query to rapidly screen large databases of commercially available compounds. ijper.orgscispace.com This process, known as virtual screening, filters for molecules that match the pharmacophore's features and spatial arrangement. The resulting "hits" are structurally diverse compounds that are predicted to have the desired biological activity and can be acquired for experimental testing, potentially leading to the discovery of novel chemical scaffolds. scispace.com

Data Table: Pharmacophoric Features of the this compound Scaffold

Feature TypeLocation on ScaffoldRole in Binding
Hydrogen Bond Acceptor/DonorCarboxylic AcidKey anchoring interaction with polar residues
Negative Ionizable CenterCarboxylic AcidForms strong ionic bonds (salt bridges)
Aromatic Ring 1Fluorobenzoic acid ringPi-stacking or hydrophobic interactions
Aromatic Ring 2Methoxyphenyl ringPi-stacking or hydrophobic interactions
Hydrophobic CenterMethoxy groupFits into nonpolar sub-pockets

Exploration of Potential Therapeutic Areas and Research Applications for 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Preclinical

Investigation of 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid in Cancer Biology Research (Preclinical Models)

A comprehensive search of preclinical studies indicates that this compound has not been specifically evaluated in cancer biology research. While other benzoic acid derivatives have been explored as potential anti-cancer agents, no such data is available for this particular compound. For instance, a different experimental agent, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid, has undergone preclinical characterization as a potential anti-cancer agent. nih.gov However, research findings specific to this compound in preclinical cancer models are absent from the current scientific literature.

Studies on this compound in Inflammatory and Autoimmune Disease Models (Preclinical)

There is no available scientific literature detailing the investigation of this compound in preclinical models of inflammatory or autoimmune diseases. Although inflammation is a component of many diseases, including cancer and infections where related compounds have been studied, direct research into the anti-inflammatory or immunomodulatory potential of this specific compound has not been published.

Neuroscience and Psychiatric Research Applications of this compound (Preclinical)

Preclinical research focusing on the applications of this compound in neuroscience and psychiatry is not present in the available scientific record. While related compounds have been investigated for their effects on the central nervous system, such as their potential role in treating genetic diseases associated with nonsense mutations, there are no specific studies on this compound for these applications. google.com

Antimicrobial, Antiviral, or Antiparasitic Potential of this compound in Preclinical Contexts

No preclinical studies have been published that specifically assess the antimicrobial, antiviral, or antiparasitic properties of this compound. The broader class of fluorinated and methoxy-substituted aromatic compounds has been a source of investigation for new anti-infective agents. For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Additionally, a fusion inhibitor of the influenza A virus has been developed using a derivative of 3-fluoro-5-(trifluoromethyl)benzoic acid. ossila.com However, no such research has been extended to this compound.

Novel Applications of this compound as a Chemical Probe or Tool Compound

Currently, there is no documented use of this compound as a chemical probe or tool compound in published research. Benzoic acid derivatives are frequently utilized as building blocks in the synthesis of more complex molecules for various research purposes. ossila.com For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid is employed in the synthesis of active pharmaceutical ingredients. ossila.com However, specific applications of this compound in this capacity have not been reported.

Advanced Methodologies and Technologies in 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Research

Application of Omics Technologies (e.g., Metabolomics, Lipidomics) to Profile 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid Effects

Omics technologies provide a powerful lens for understanding the complex biochemical perturbations induced by a chemical compound within a biological system. By simultaneously measuring a vast array of molecules, metabolomics and lipidomics can generate a detailed snapshot of a cell's metabolic state, offering insights into a compound's mechanism of action, identifying biomarkers, and revealing off-target effects.

In the study of this compound, metabolomics could be utilized to map the metabolic pathways that are altered upon exposure to the compound. Through the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can compare the metabolic fingerprints of treated and untreated cells or tissues. Such an analysis might reveal, for example, that the compound disrupts central carbon metabolism by altering the levels of intermediates in the tricarboxylic acid (TCA) cycle or glycolysis. This could point towards an effect on cellular energy production.

Lipidomics, a specialized branch of metabolomics, focuses on the comprehensive analysis of lipids. Given that lipids are integral components of cell membranes and are key signaling molecules, any changes in their composition can have significant functional consequences. A lipidomics study on cells treated with this compound could uncover shifts in the relative abundance of different lipid species, such as phosphatidylcholines or phosphatidylethanolamines. bldpharm.com Alterations in the length or saturation of fatty acid chains within these lipids could suggest an impact on membrane fluidity, which in turn could affect the function of membrane-associated proteins.

A hypothetical metabolomics experiment on cancer cells treated with this compound could yield the following results:

MetabolitePathwayFold Change (Treated vs. Control)p-valuePotential Implication
CitrateTCA Cycle-2.5<0.01Inhibition of energy metabolism
LactateGlycolysis+3.1<0.01Shift towards anaerobic glycolysis
5-Phosphoribosyl-1-pyrophosphate (PRPP)Pentose Phosphate Pathway-1.8<0.05Disruption of nucleotide synthesis
GlutamineAmino Acid Metabolism-2.0<0.01Altered glutaminolysis
Palmitic AcidFatty Acid Metabolism+1.5<0.05Modulation of fatty acid synthesis

Advanced Imaging Techniques (e.g., Fluorescence Microscopy, PET Imaging in Preclinical Models) for this compound

Advanced imaging techniques are indispensable for visualizing the journey of a compound within a biological system, from its entry into a cell to its accumulation in specific tissues.

Fluorescence Microscopy could be employed to determine the subcellular localization of this compound. This would typically involve the synthesis of a fluorescently tagged version of the compound. Using high-resolution confocal microscopy, researchers could then observe whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its potential site of action. nih.gov

Positron Emission Tomography (PET) Imaging offers a non-invasive way to track the biodistribution of a compound in a living organism. For this purpose, this compound could be radiolabeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). acs.org This radiotracer could then be administered to preclinical models, and PET scans would reveal the compound's uptake and clearance from various organs and tissues over time. sigmaaldrich.com If the compound is being developed as a therapeutic, PET imaging can confirm whether it reaches the target tissue in sufficient concentrations.

A hypothetical biodistribution study of ¹⁸F-labeled this compound in a tumor-bearing mouse model might generate the following data:

Organ/TissuePercent Injected Dose per Gram (%ID/g) at 1h post-injection
Blood1.5 ± 0.3
Tumor4.2 ± 0.8
Liver8.5 ± 1.2
Kidneys15.1 ± 2.5
Muscle0.9 ± 0.2
Brain0.2 ± 0.05

CRISPR/Cas9 and Gene Editing Approaches in Investigating this compound Targets

The revolutionary CRISPR/Cas9 gene-editing technology provides a precise tool for identifying and validating the molecular targets of a compound.

A powerful application of this technology is the execution of genome-wide CRISPR/Cas9 screens. In such a screen, a large population of cells is engineered so that each cell has a single gene knocked out. By treating this diverse cell population with this compound, researchers can identify which gene knockouts lead to either resistance or increased sensitivity to the compound. For instance, if cells lacking a particular enzyme survive the treatment at a much higher rate, it would strongly suggest that this enzyme is a direct target of the compound or is essential for its activity. nih.govnih.gov

Once potential targets have been identified through a screen, CRISPR/Cas9 can be used to create specific knockout or knock-in cell lines to rigorously validate these findings. This allows for controlled experiments to dissect the precise role of a target protein in the mechanism of action of this compound.

A hypothetical CRISPR/Cas9 knockout screen for resistance to the compound could identify the following genes:

GeneGene FunctionEnrichment Scorep-valueImplication
KHKKetohexokinase8.7<0.001Potential direct target
SLC2A5Fructose Transporter7.5<0.001Involved in compound uptake
TP53Tumor Suppressor5.2<0.01Modulator of compound-induced apoptosis
ABCB1Drug Efflux Pump4.8<0.01Potential resistance mechanism

Systems Biology and Network Pharmacology Approaches to Elucidate this compound Mechanisms

Systems biology and network pharmacology represent a holistic approach to understanding drug action by integrating diverse datasets to build predictive models of a compound's effects. google.com

A systems biology investigation of this compound would aim to combine information from genomics, transcriptomics, proteomics, and metabolomics. By layering these different "omics" datasets, researchers can construct a more complete picture of the cellular response to the compound. For example, by correlating changes in gene expression with alterations in metabolite levels, it may be possible to trace the flow of information from the genome to the metabolome in response to the compound.

A hypothetical network pharmacology analysis for this compound might reveal the following potential interactions:

Potential TargetPathwayDegree of ConnectivityAssociated Disease
Ketohexokinase (KHK)Fructose Metabolism25Metabolic Syndrome, Cancer
PI3KPI3K-Akt Signaling18Cancer, Inflammation
MAPK1MAPK Signaling15Cancer, Neurodegenerative Diseases
TNF-alphaInflammation12Inflammatory Diseases

Conclusion and Future Perspectives on 5 Fluoro 3 3 Methoxyphenyl Benzoic Acid Academic Research

Synthesis of Key Academic Findings and Contributions of 5-Fluoro-3-(3-methoxyphenyl)benzoic Acid Studies

Academic research specifically focused on this compound is currently limited in the public domain. Its primary documentation appears in chemical supplier catalogs, where it is listed as a commercially available compound for laboratory use. nih.gov The available data is largely confined to its basic chemical properties.

The biaryl motif, consisting of two connected phenyl rings, is a crucial structural element in many biologically active compounds and functional materials. rsc.org The synthesis of such structures is a significant area of research in organic chemistry. rsc.orgresearchgate.net Methodologies for creating biaryl compounds often involve cross-coupling reactions, with modern advancements focusing on more efficient and environmentally friendly processes like decarboxylative coupling and direct C-H activation. nih.govacs.org

While direct studies on this compound are not readily found, its structure, featuring a fluoro and a methoxy (B1213986) substituent on a biaryl benzoic acid scaffold, places it within a class of compounds of significant interest to medicinal chemists. The presence of fluorine and methoxy groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. acs.orgresearchgate.net

A plausible synthetic approach for this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or a decarboxylative coupling reaction, between a suitably substituted benzoic acid derivative and a boronic acid or another aryl partner. rsc.orgresearchgate.net

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1261889-81-9 nih.gov
Molecular Formula C14H11FO3 nih.gov
Molecular Weight 246.23 g/mol nih.gov
Synonyms 5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid nih.gov

Identification of Persistent Knowledge Gaps and Unanswered Questions in this compound Research

The primary knowledge gap concerning this compound is the near-complete absence of published academic research on its synthesis, characterization, and potential applications. This lack of data gives rise to several unanswered questions:

Optimized Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity and yield? While general methods for biaryl synthesis exist, a specific, optimized protocol for this compound has not been reported. nih.govresearchgate.net

Physicochemical Properties: Beyond its basic molecular formula and weight, detailed physicochemical properties such as its pKa, solubility in various solvents, and single-crystal X-ray structure are not documented.

Biological Activity: The biological activity profile of this compound remains entirely unexplored. It is unknown if this compound exhibits any therapeutic potential, such as antimicrobial, anticancer, or anti-inflammatory properties, which are often associated with fluorinated benzoic acid derivatives. acs.orgnih.gov

Mechanism of Action: Without any known biological activity, the mechanism of action of this compound is also unknown.

Structure-Activity Relationships (SAR): As a singular data point, no structure-activity relationship studies have been conducted. The effects of altering the positions of the fluoro and methoxy groups, or introducing other substituents, on its potential biological activity are yet to be investigated.

Proposing Innovative Research Trajectories and Collaborative Opportunities for this compound

Given the foundational gaps in knowledge, the research trajectories for this compound are broad and fundamental.

Proposed Research Trajectories:

Synthetic Methodology Development: A systematic investigation into the synthesis of this compound using modern coupling techniques could be a valuable academic exercise. Comparing the efficiency of different catalytic systems (e.g., palladium, copper) and coupling partners would provide valuable insights for the synthesis of related biaryl compounds. researchgate.netresearchgate.net

Physicochemical Characterization: A comprehensive study to determine the key physicochemical properties of the compound is warranted. This would include spectroscopic analysis (NMR, IR, MS), determination of pKa and logP values, and single-crystal X-ray diffraction to understand its solid-state structure.

Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of in vitro biological screens to identify any potential therapeutic activities. This could include assays for antimicrobial activity against resistant bacterial strains, cytotoxicity against various cancer cell lines, and anti-inflammatory effects. The presence of the fluorophenyl moiety, in particular, suggests that screening for antimicrobial activity could be a promising starting point. acs.orgnih.gov

Computational Studies: In silico modeling could be employed to predict potential biological targets and to understand how its specific stereoelectronic properties might influence binding interactions.

Collaborative Opportunities:

Academia-Industry Collaboration: Synthetic chemistry labs in academia could collaborate with pharmaceutical or agrochemical companies to synthesize and screen a library of analogues based on the this compound scaffold.

Interdisciplinary Research: A collaboration between synthetic chemists, computational biologists, and pharmacologists would be essential to fully explore the potential of this compound, from synthesis and characterization to biological testing and mechanism-of-action studies.

Potential for this compound as a Basis for New Research Tools or Therapeutic Leads (Preclinical Development)

While currently speculative due to the lack of data, the structural motifs within this compound suggest its potential as a valuable starting point for preclinical drug discovery.

As a Research Tool: If this compound is found to modulate a specific biological pathway or target, it could be developed into a chemical probe to study that process. Its relatively simple structure would be amenable to the attachment of tags or labels for use in biochemical and cell-based assays.

As a Therapeutic Lead: The benzoic acid moiety is a common feature in many approved drugs. researchgate.net The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.org The methoxy group can also be a key contributor to biological activity. Therefore, this compound represents a promising scaffold for the development of new therapeutic agents. For instance, many pyrazole (B372694) derivatives containing fluorophenyl and benzoic acid moieties have shown potent antibacterial activity. nih.gov Should initial screenings reveal any significant biological activity, this compound could serve as a hit molecule for a lead optimization program, where analogues would be synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-3-(3-methoxyphenyl)benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : A two-step approach is commonly employed:

Suzuki-Miyaura Cross-Coupling : React 3-bromo-5-fluorobenzoic acid with 3-methoxyphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–90°C .

Ester Hydrolysis : Convert the ester intermediate to the carboxylic acid using NaOH in aqueous THF/MeOH (1:1) under reflux.

  • Characterization : Confirm intermediates via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (δ ~7.3–7.8 ppm for aromatic protons). Final purity ≥98% can be verified by LC-MS (ESI+) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Square Wave Voltammetry (SWV) : Use boron-doped diamond (BDD) electrodes in 0.1 M H₂SO₄. Detection limits as low as 0.1 µM can be achieved with a linear range of 0.5–50 µM .
  • HPLC-UV/DAD : Optimize separation with a C8 column (mobile phase: 60:40 acetonitrile/20 mM phosphate buffer, pH 3.0). Retention time ~8.2 min at 254 nm .

Q. How does the fluorine substituent influence the compound’s solubility and logP?

  • Methodological Answer : Fluorine at the 5-position increases lipophilicity (logP ~2.8 calculated via XLogP3). Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating DMSO stock solutions for biological assays. Experimental logP can be determined via shake-flask method (octanol/water partitioning) .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(OAc)₂ with XPhos/G3 systems for improved turnover.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 120°C, increasing yield from 65% to 85% .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization from ethanol/water (1:3) .

Q. What strategies resolve discrepancies in crystallographic data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of EtOAc. Compare experimental bond lengths (C-F: ~1.34 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate structural accuracy .
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., O-H⋯O hydrogen bonds) contributing to packing discrepancies .

Q. How can computational modeling predict the bioactivity of this compound against COX-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR). The methoxyphenyl group shows π-π stacking with Tyr385, while the fluorine enhances binding via hydrophobic interactions (ΔG ~−8.2 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex (RMSD <2.0 Å) .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be mitigated?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer (ESI− mode) to identify impurities (e.g., de-fluorinated byproducts, m/z 243.1).
  • Standard Addition Method : Spike samples with 0.1–1.0% impurity standards to improve quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.